2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Description
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN3OS and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1077893 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications due to its unique structural features, including a spirocyclic system and multiple aromatic rings. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21ClFN3OS
- Molecular Weight : Approximately 429.9 g/mol
- Structural Features : The compound contains a spirocyclic structure that enhances its biological interactions and potential therapeutic effects.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Studies suggest that it may modulate the activity of enzymes and receptors involved in critical biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Antioxidant Properties : The compound's structure may confer antioxidant effects, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various synthesized compounds similar to this compound. Among these, several derivatives demonstrated significant inhibition against Salmonella typhi with IC50 values ranging from 10 to 25 µM .
In a separate investigation, the mechanism underlying the inhibitory effect of related compounds on superoxide anion production was explored. It was found that these compounds could suppress fMLP-induced superoxide production in human neutrophils through a concentration-dependent manner . This suggests potential applications in managing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Moderate to strong activity | |
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Inhibits inflammatory pathways |
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Weight (g/mol) | Biological Activity |
---|---|---|
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca... | 429.9 | Antibacterial, Antioxidant |
4-(3-chlorophenyl)-1,3-dihydronaphtho [2,3-b][1... | 400.5 | Superoxide inhibition |
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3OS/c23-16-9-7-15(8-10-16)20-21(27-22(26-20)11-2-1-3-12-22)29-14-19(28)25-18-6-4-5-17(24)13-18/h4-10,13H,1-3,11-12,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDIJCJFLVNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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